molecular formula C4H16N2O7P2 B12693009 Ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate CAS No. 84215-56-5

Ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12693009
CAS No.: 84215-56-5
M. Wt: 266.13 g/mol
InChI Key: AOMGKNIQIDLYJH-UHFFFAOYSA-N
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Description

2,2,2-trichloro-1-phenylethanol , is a chemical compound with the molecular formula C8H7Cl3O . It is a chlorinated derivative of phenylethanol and is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of phenylethanol. One common method is the reaction of phenylethanol with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethanol group.

Industrial Production Methods

In industrial settings, the production of 2,2,2-trichloro-1-phenylethanol is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of phenylethanol and chlorine gas into the reactor, with the product being continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,2,2-trichloroacetophenone.

    Reduction: It can be reduced to form 2,2,2-trichloro-1-phenylethylamine.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are commonly used.

Major Products Formed

    Oxidation: 2,2,2-trichloroacetophenone

    Reduction: 2,2,2-trichloro-1-phenylethylamine

    Substitution: Various substituted phenylethanol derivatives

Scientific Research Applications

2,2,2-trichloro-1-phenylethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving chlorinated compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biochemical effects. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the disruption of cellular processes.

Comparison with Similar Compounds

2,2,2-trichloro-1-phenylethanol can be compared with other similar compounds such as:

    2,2,2-trichloroethanol: Similar in structure but lacks the phenyl group.

    2,2,2-trichloro-1-phenylpropanol: Similar but with an additional carbon in the alkyl chain.

    2,2,2-trichloro-1-phenylbutanol: Similar but with two additional carbons in the alkyl chain.

Uniqueness

The presence of the phenyl group in 2,2,2-trichloro-1-phenylethanol makes it unique compared to other trichlorinated alcohols. This structural feature imparts different chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

84215-56-5

Molecular Formula

C4H16N2O7P2

Molecular Weight

266.13 g/mol

IUPAC Name

azanium;hydroxy-[[2-hydroxyethyl(phosphonomethyl)amino]methyl]phosphinate

InChI

InChI=1S/C4H13NO7P2.H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);1H3

InChI Key

AOMGKNIQIDLYJH-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[NH4+]

Related CAS

94107-64-9
94107-65-0
84696-97-9
94113-38-9

Origin of Product

United States

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